molecular formula C14H10N2O3S B11508720 5-(Furan-2-ylmethylsulfanyl)-8-nitro-quinoline

5-(Furan-2-ylmethylsulfanyl)-8-nitro-quinoline

Cat. No.: B11508720
M. Wt: 286.31 g/mol
InChI Key: LSXKCFHWDFNYMH-UHFFFAOYSA-N
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Description

2-furylmethyl (8-nitro-5-quinolyl) sulfide is a heterocyclic compound that combines a furan ring and a quinoline ring through a sulfide linkage The presence of the nitro group on the quinoline ring enhances its reactivity and potential biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-furylmethyl (8-nitro-5-quinolyl) sulfide typically involves the following steps:

    Nitration of Quinoline: The quinoline ring is nitrated to introduce the nitro group at the 8-position.

    Formation of 2-furylmethyl Sulfide: The furan ring is functionalized to introduce a sulfide group.

    Coupling Reaction: The final step involves coupling the nitrated quinoline with the 2-furylmethyl sulfide.

Industrial Production Methods

Industrial production of 2-furylmethyl (8-nitro-5-quinolyl) sulfide would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Major Products

Scientific Research Applications

2-furylmethyl (8-nitro-5-quinolyl) sulfide has several applications in scientific research:

Mechanism of Action

The biological activity of 2-furylmethyl (8-nitro-5-quinolyl) sulfide is primarily due to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. Additionally, the quinoline ring can intercalate with DNA, disrupting its function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-furylmethyl (8-nitro-5-quinolyl) sulfide is unique due to the combination of the furan and quinoline rings, along with the presence of both a nitro group and a sulfide linkage. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H10N2O3S

Molecular Weight

286.31 g/mol

IUPAC Name

5-(furan-2-ylmethylsulfanyl)-8-nitroquinoline

InChI

InChI=1S/C14H10N2O3S/c17-16(18)12-5-6-13(11-4-1-7-15-14(11)12)20-9-10-3-2-8-19-10/h1-8H,9H2

InChI Key

LSXKCFHWDFNYMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)[N+](=O)[O-])SCC3=CC=CO3

Origin of Product

United States

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